molecular formula C6H7ClO2S2 B1333670 2,5-dimethylthiophene-3-sulfonyl Chloride CAS No. 97272-04-3

2,5-dimethylthiophene-3-sulfonyl Chloride

Cat. No.: B1333670
CAS No.: 97272-04-3
M. Wt: 210.7 g/mol
InChI Key: CMTPCYKEUFDVAU-UHFFFAOYSA-N
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Description

2,5-Dimethylthiophene-3-sulfonyl chloride (DMTSC) is an organic compound used as a reagent in organic synthesis. It is a colorless solid that is soluble in polar organic solvents and can be used in a range of applications, including the synthesis of pharmaceuticals, biochemicals, and other organic compounds. DMTSC is a versatile reagent that can be used in a variety of synthetic methods, including Grignard reactions, Wittig reactions, and other methods.

Scientific Research Applications

1. Reaction with Other Compounds

2,5-Dimethylthiophene-3-sulfonyl chloride has been studied for its reactions with various compounds. Boyle (1966) investigated the reaction of similar sulfonyl chlorides with dimethylsulfoxide, producing sulfonic acid and chlorodimethyl sulfide. This study contributes to the understanding of reactions involving sulfonyl chlorides, indicating potential applications in synthetic chemistry (Boyle, 1966).

2. Synthesis of Fluorescent Sensors

The sulfonyl chloride family, including compounds similar to this compound, has been used in the synthesis of fluorescent sensors. Qureshi et al. (2019) synthesized fluorescent di-dansyl substituted ethoxy compounds, which act as selective sensors for metals like antimony and thallium. These findings suggest possible applications in environmental monitoring and detection of toxic metals (Qureshi et al., 2019).

3. Involvement in Various Chemical Reactions

Cremlyn et al. (1981) explored the reactions of thiophene sulfonyl derivatives, including interactions with amines, hydrazine, and sodium azide. This study enhances the understanding of the chemical behavior of sulfonyl chlorides in different contexts, indicating their versatility in chemical synthesis (Cremlyn et al., 1981).

4. Application in Molecular Probes

Dansyl chloride, a compound related to this compound, has been used in the detection of amino acids and serotonin in nervous tissue, as studied by Leonard & Osborne (1975). This application signifies the potential use of sulfonyl chlorides in biological research, particularly in neurochemistry (Leonard & Osborne, 1975).

5. Utility in Organic Synthesis

Holte et al. (1998) demonstrated the use of polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2-ones. This example underscores the role of sulfonyl chlorides in facilitating solid-phase organic synthesis, contributing to the development of novel compounds (Holte et al., 1998).

Safety and Hazards

The compound has a GHS05 pictogram . The signal word is "Danger" . The hazard statements are H314;EUH029 . The precautionary statements are P232;P260;P280 .

Properties

IUPAC Name

2,5-dimethylthiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTPCYKEUFDVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381484
Record name 2,5-dimethylthiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97272-04-3
Record name 2,5-dimethylthiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylthiophene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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